

Physical and chemical properties of Ligurobustoside N

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Compound of Interest		
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An In-depth Technical Guide to Ligurobustoside N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N is a phenylethanoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Ligurobustoside N**, alongside detailed experimental protocols for its isolation and the evaluation of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

Ligurobustoside N, a naturally occurring compound isolated from Ligustrum robustum, possesses a complex molecular structure that dictates its chemical and physical characteristics. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of Ligurobustoside N



Property	Value	Source/Method
Molecular Formula	C35H46O18	Mass Spectrometry[1]
Molecular Weight	754.7 g/mol	Calculated from Molecular Formula[1]
Appearance	Amorphous Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Vendor Data
Melting Point	168-170 °C	[1]

Spectroscopic Data

The structural elucidation of **Ligurobustoside N** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

 1 H-NMR (400 MHz, CD₃OD, δ in ppm, J in Hz):

- δ 7.58 (1H, d, J=15.9 Hz, H-7")
- δ 7.04 (1H, d, J=2.0 Hz, H-2")
- δ 6.94 (1H, dd, J=8.2, 2.0 Hz, H-6")
- δ 6.78 (1H, d, J=8.2 Hz, H-5")
- δ 6.68 (2H, d, J=8.5 Hz, H-2', H-6')
- δ 6.57 (2H, d, J=8.5 Hz, H-3', H-5')
- δ 6.28 (1H, d, J=15.9 Hz, H-8''')
- δ 5.18 (1H, brs, H-1"")
- δ 4.87 (1H, brs, H-1"")



- δ 4.34 (1H, d, J=7.8 Hz, H-1")
- δ 3.99 (1H, m, H-6a')
- δ 3.73 (1H, m, H-6b')
- δ 2.78 (2H, t, J=7.0 Hz, H-7')
- δ 1.25 (3H, d, J=6.2 Hz, H-6""")
- δ 1.10 (3H, d, J=6.2 Hz, H-6"")[1]

¹³C-NMR (100 MHz, CD₃OD, δ in ppm):

- Aglycone: δ 156.9 (C-4'), 131.0 (C-1'), 130.8 (C-2', 6'), 116.3 (C-3', 5'), 72.1 (C-8'), 36.3 (C-7')
- Glucose moiety: δ 104.7 (C-1"), 81.3 (C-3"), 78.4 (C-5"), 76.2 (C-2"), 75.0 (C-4"), 70.0 (C-6")
- Caffeoyl moiety: δ 168.9 (C-9"), 149.6 (C-4"), 146.8 (C-7"), 146.6 (C-3"), 127.8 (C-1"), 123.0 (C-6"), 116.6 (C-5"), 115.3 (C-2"), 114.8 (C-8")
- Rhamnose moieties: δ 102.7 (C-1""), 102.5 (C-1""), 74.0-72.6 (Sugar C), 71.2-70.8 (Sugar C), 18.1 (C-6""), 17.9 (C-6"")[1]

The IR spectrum of **Ligurobustoside N** exhibits characteristic absorption bands corresponding to its functional groups.

IR (KBr, cm⁻¹):

- 3400 (O-H stretching)
- 1695 (C=O stretching of α , β -unsaturated ester)
- 1630 (C=C stretching)
- 1605, 1515 (aromatic C=C stretching)
- 1270, 1165 (C-O stretching)[1]



Biological Activities

Ligurobustoside N has demonstrated notable biological activities, primarily as an antioxidant and an inhibitor of fatty acid synthase (FAS).

Antioxidant Activity

Ligurobustoside N exhibits significant radical scavenging activity. In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, it displayed an IC₅₀ value of $4.86 \pm 0.06 \,\mu$ M, which is more potent than the positive control, L-(+)-ascorbic acid (IC₅₀: $10.06 \pm 0.19 \,\mu$ M). This activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Fatty Acid Synthase (FAS) Inhibition

Ligurobustoside N also acts as an inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. The IC $_{50}$ value for FAS inhibition was determined to be 5.61 \pm 0.44 μ M. By inhibiting FAS, **Ligurobustoside N** can interfere with the production of fatty acids, a process that is often upregulated in cancer cells and implicated in various metabolic disorders.

Experimental Protocols

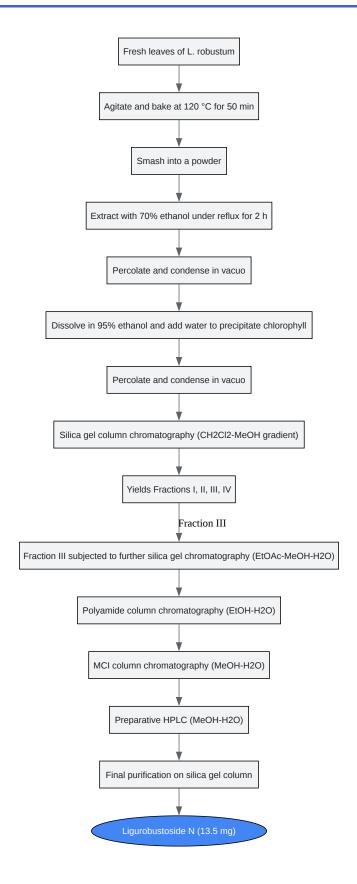
This section provides detailed methodologies for the extraction and isolation of **Ligurobustoside N**, as well as for the assessment of its biological activities.

Extraction and Isolation of Ligurobustoside N from Ligustrum robustum

The following protocol outlines the steps for the extraction and purification of **Ligurobustoside**N from the leaves of Ligustrum robustum.

Experimental Workflow for Extraction and Isolation





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Caption: Workflow for the extraction and isolation of Ligurobustoside N.



Methodology:

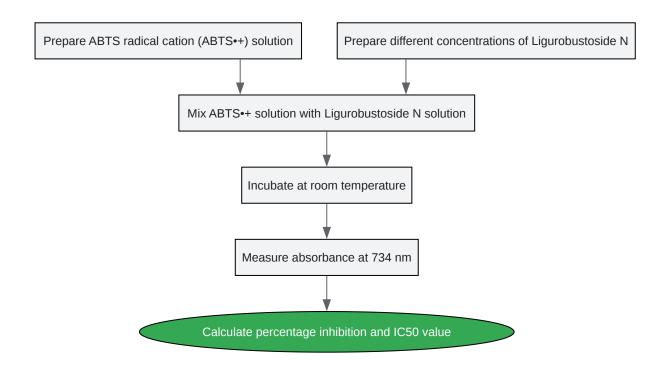
- Plant Material Preparation: Fresh leaves of L. robustum are agitated and baked at 120 °C for 50 minutes, then powdered.
- Extraction: The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours. The extract is then percolated and concentrated under vacuum to yield a paste (2.2 kg).
- Chlorophyll Removal: The paste is dissolved in 95% ethanol (3 L), and an equal volume of purified water is added to precipitate the chlorophyll. The mixture is percolated, and the filtrate is concentrated in vacuo to obtain a residue (1.0 kg).
- Initial Chromatographic Separation: The residue is subjected to silica gel column chromatography, eluting with a gradient of CH₂Cl₂-MeOH (from 10:0 to 0:10) to yield four fractions (Fr. I-IV).
- Purification of Fraction III: Fraction III (93 g) is further separated by repeated column chromatography on silica gel (EtOAc-MeOH-H₂O, 100:4:2–100:20:10), followed by polyamide column chromatography (EtOH-H₂O, 0:10–6:4) and MCI column chromatography (MeOH-H₂O, 3:7–5:5).
- Final Purification: The final purification is achieved by preparative HPLC (MeOH-H₂O, 30:70–50:50) and a final silica gel column (EtOAc-MeOH-H₂O, 100:10:5) to yield pure
 Ligurobustoside N (13.5 mg).

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

ABTS Assay Workflow





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Caption: General workflow for the ABTS radical scavenging assay.

Methodology:

- Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
- Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 μL aliquot of the test sample (Ligurobustoside N at various concentrations) is added to 190 μL of the diluted ABTS•+ solution.
- Measurement: The absorbance is measured at 734 nm after a 6-minute incubation at room temperature.

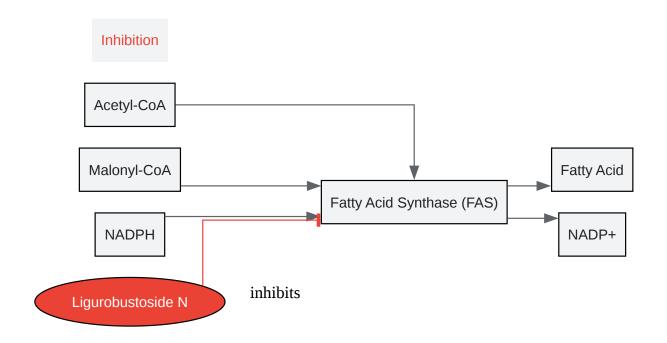


Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) =
 [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control
 (without sample) and A_sample is the absorbance of the reaction mixture with the sample.
 The IC₅₀ value is determined by plotting the percentage of inhibition against the
 concentration of the sample.

Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the inhibition of FAS activity by monitoring the decrease in NADPH absorbance.

FAS Inhibition Assay Signaling Pathway



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Caption: Inhibition of the fatty acid synthesis pathway by **Ligurobustoside N**.

Methodology:

Reaction Mixture: The assay is performed in a final volume of 200 μL containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM dithiothreitol, 1 mM EDTA, 30 μM acetyl-CoA, 30 μM malonyl-CoA, and 350 μM NADPH.



- Enzyme and Inhibitor: Purified FAS enzyme is added to the reaction mixture. For inhibition studies, various concentrations of **Ligurobustoside N** are pre-incubated with the enzyme before initiating the reaction.
- Reaction Initiation and Measurement: The reaction is initiated by the addition of malonyl-CoA. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for 10 minutes at 37 °C using a spectrophotometer.
- Calculation: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of FAS inhibition is determined by comparing the reaction rates in the presence and absence of **Ligurobustoside N**. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

Ligurobustoside N is a phenylethanoid glycoside with demonstrated antioxidant and FAS inhibitory activities. This technical guide provides a consolidated resource of its known physical and chemical properties, along with detailed experimental procedures for its study. The information contained herein is intended to facilitate further research into the therapeutic potential of this promising natural compound.

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References

- 1. Antioxidative glycosides from the leaves of Ligustrum robustum PubMed [pubmed.ncbi.nlm.nih.gov]
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